SE-Ethyl-isoselenourea

Description

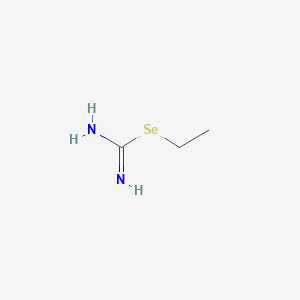

Structure

2D Structure

Properties

Molecular Formula |

C3H8N2Se |

|---|---|

Molecular Weight |

151.08 g/mol |

IUPAC Name |

ethyl carbamimidoselenoate |

InChI |

InChI=1S/C3H8N2Se/c1-2-6-3(4)5/h2H2,1H3,(H3,4,5) |

InChI Key |

FFKYNFXDBBLWGF-UHFFFAOYSA-N |

Canonical SMILES |

CC[Se]C(=N)N |

Origin of Product |

United States |

Reactivity and Chemical Transformations of Se Ethyl Isoselenourea Derivatives

Cyclization Reactions and Heterocycle Formation

The ability of isoselenourea derivatives to undergo cyclization reactions is a cornerstone of their synthetic utility, providing access to a wide array of selenium-containing heterocycles. These reactions often proceed with high efficiency and regioselectivity, making them valuable tools for medicinal and materials chemistry. chim.itnih.gov

SE-Ethyl-isoselenourea and related derivatives are key precursors for synthesizing five- and six-membered selenium-containing heterocycles. chim.it These compounds serve as valuable intermediates in the preparation of pharmacologically active molecules and functional materials. researchgate.netnih.gov

One of the most prominent applications is in the Hantzsch synthesis of 1,3-selenazoles. sci-hub.se This classical method involves the reaction of a selenourea (B1239437) or its SE-alkylated derivative (an isoselenourea) with an α-halocarbonyl compound. sci-hub.se The reaction proceeds through the initial alkylation of the selenourea, followed by cyclization and dehydration to afford the aromatic 1,3-selenazole (B15495438) ring. sci-hub.semdpi.com For instance, the reaction of selenourea with α-bromoketones leads to the formation of 2-amino-1,3-selenazoles. mdpi.comnih.gov

Furthermore, isoselenocyanates, which are precursors to isoselenoureas, react with various nucleophiles to generate a diverse range of selenium-nitrogen heterocycles. nih.govmdpi.com For example, the reaction of isoselenocyanates with α-lithiated isocyanides can yield 1,3-selenazoles. mdpi.com Similarly, reaction with hydrazine (B178648) followed by another component can lead to other selenium-containing heterocycles through intramolecular condensation. nih.gov The versatility of these building blocks is highlighted by their use in synthesizing selenazolidines, selenadiazoles, and other complex heterocyclic systems. chim.itnih.gov

The following table summarizes some examples of heterocyclic systems synthesized from isoselenourea derivatives and related compounds.

| Starting Material | Reagent(s) | Product Heterocycle | Reference |

| Selenourea | α-Halocarbonyl compounds | 1,3-Selenazoles | sci-hub.semdpi.com |

| Isoselenocyanates | α-Lithiated isocyanides | 1,3-Selenazoles | mdpi.com |

| Isoselenocyanates | Hydrazine and other components | Selenium-containing heterocycles | nih.gov |

| Imidoyl isoselenocyanates | Activated bromomethylene compounds | 1,3-Selenazol-2-amines | researchgate.net |

| Selenourea | Dichloroacetone | 4-Chloromethyl-1,3-selenazol-2-amine | sci-hub.se |

The construction of the 1,3-selenazole ring from SE-alkyl-isoselenourea derivatives typically follows a well-established mechanistic pathway. The classical Hantzsch reaction provides a clear illustration of this process. sci-hub.se

The reaction is believed to initiate with the nucleophilic attack of the selenoamide or selenourea on the α-halocarbonyl compound, leading to an intermediate selenide (B1212193). mdpi.comnih.gov This is followed by an intramolecular cyclization, where a nitrogen atom attacks the carbonyl carbon, forming a dihydroselenazole intermediate. sci-hub.semdpi.com Subsequent dehydration of this intermediate yields the final aromatic 1,3-selenazole. sci-hub.semdpi.com

A plausible reaction pathway involves the following steps:

Hydroselenide Addition: In syntheses starting from nitriles and a selenium source like H₂Se, a hydroselenide ion adds to the cyano group to form a selenoamide intermediate. mdpi.comnih.gov

S-Alkylation: The selenoamide then reacts with an α-bromoketone, resulting in the formation of a selenide intermediate. mdpi.comnih.gov

Intramolecular Cyclization: The nitrogen atom of the amide moiety performs a nucleophilic attack on the carbonyl carbon, leading to a cyclized dihydroselenazole. mdpi.comnih.gov

Dehydration: The dihydroselenazole intermediate undergoes dehydration to afford the aromatic 1,3-selenazole. mdpi.comnih.gov

In reactions involving pre-formed imidoyl isoselenocyanates, the mechanism proceeds via alkylation of the selenium atom by an activated bromomethylene compound, followed by ring closure and elimination of a substituent group (like aniline) to form the 1,3-selenazole ring. researchgate.net

Synthesis of Selenium-Containing Heterocyclic Systems

Isomerization Phenomena in Acylselenourea and Acylisoselenourea Systems

Acylselenoureas and their corresponding acylisoselenourea isomers can undergo interconversion under specific conditions. mdpi.communi.cz This isomerization is a significant aspect of their chemistry, influencing their reactivity and potential applications.

Ethyl 2-(3-acylselenoureido)thiophene-3-carboxylates and their benzo-analogues have been shown to isomerize to the corresponding 3-acylisoselenoureas. mdpi.comresearchgate.net This transformation can be initiated by irradiation with light (in the range of 340–400 nm) or, in the case of benzoyl derivatives, by treatment with acetic acid. mdpi.com Interestingly, for pivaloyl derivatives, the presence of acid can inhibit this isomerization and even promote the reverse reaction, from the acylisoselenourea back to the acylselenourea. mdpi.com

Thermal analysis has revealed that this isomerization can also be induced by heating in the solid state. mdpi.comresearchgate.net The process is observed as an exothermic event occurring at a temperature below the melting point of the compound, suggesting a thermodynamically favorable rearrangement of the crystal lattice. mdpi.comresearchgate.net X-ray structural analysis of these compounds in the solid state shows the formation of dimers through hydrogen bonding, which is believed to play a role in facilitating the isomerization upon energy input from heat or light. researchgate.net

Electrophilic and Nucleophilic Reactivity at Selenium and Nitrogen Centers

The reactivity of this compound and its derivatives is dictated by the presence of multiple reactive sites, primarily the selenium and nitrogen atoms. mdpi.combyjus.comlibretexts.org

Nucleophilic Selenium: The selenium atom in selenoureas and their derivatives is nucleophilic. researchgate.net This is evident in the initial step of the Hantzsch synthesis, where the selenium atom attacks the electrophilic carbon of the α-halocarbonyl compound. mdpi.com The nucleophilicity of selenium is a key factor in many of the cyclization and derivatization reactions of these compounds.

Electrophilic and Nucleophilic Nitrogen: The nitrogen atoms in the isoselenourea core can exhibit both nucleophilic and electrophilic character depending on the reaction conditions and the substituents. The exocyclic amino group is typically nucleophilic and can react with electrophiles. In the cyclization to form 1,3-selenazoles, one of the nitrogen atoms acts as a nucleophile, attacking the carbonyl carbon. mdpi.com

The electrophilicity of the carbon atom double-bonded to the nitrogens in the isoselenourea moiety makes it susceptible to attack by nucleophiles. Conversely, the nitrogen atoms can be protonated or acylated, modifying their reactivity.

Photoinduced Chemical Transformations

As mentioned in the section on isomerization, certain derivatives of acylselenoureas can undergo photoisomerization to their corresponding acylisoselenoureas. mdpi.comresearchgate.net This transformation is typically achieved by irradiating a solution of the compound with light in the 340–400 nm wavelength range. mdpi.com This photoinduced process highlights the potential for using light to control the structure and properties of these selenium-containing compounds. The isomerization can also be observed on TLC plates when exposed to UV light. researchgate.net

Electrochemical Derivatization Reactions

While specific studies on the electrochemical derivatization of this compound are not extensively detailed in the provided context, the principles of electrochemical reactions can be applied to such compounds. taylorfrancis.comnih.gov Electrochemical methods, including both electrochemical-driven and visible-light-induced reactions, are increasingly used for the synthesis of selenium-containing heterocycles. sioc-journal.cn These techniques offer green and sustainable alternatives to traditional synthetic methods. sioc-journal.cn

Electrochemical derivatization can be used to modify surfaces or to generate reactive intermediates for further reactions. nih.gov For compounds with suitable redox properties, electrochemical detection can be a powerful analytical tool. taylorfrancis.com Given the presence of the electroactive selenium atom, it is plausible that this compound and its derivatives could be amenable to electrochemical transformations, such as oxidative or reductive cyclizations, to form novel heterocyclic systems.

Analogous Reactivity Trends Compared to Sulfur and Oxygen Counterparts

The reactivity of this compound and its derivatives is best understood by comparing it to its analogous sulfur (isothiourea) and oxygen (isourea) compounds. A distinct trend emerges where reactivity increases down the chalcogen group (Group 16) of the periodic table. Consequently, isoselenoureas are generally more reactive and nucleophilic than their isothiourea counterparts, which in turn are more reactive than isoureas.

This hierarchy is rooted in the fundamental properties of the chalcogen atoms. Selenium, being larger and less electronegative than sulfur and oxygen, has more diffuse and higher-energy valence orbitals. This results in the lone pair of electrons on the selenium atom being more available for donation, leading to enhanced nucleophilicity and Lewis basicity. jku.at Theoretical studies using Density Functional Theory (DFT) on the reaction between maleimide (B117702) and urea (B33335) or thiourea (B124793) support this trend. nih.gov The calculations indicate that the highest occupied molecular orbital (HOMO) is localized on the chalcogen atom and that the sulfur atom of thiourea is a more potent nucleophile than the oxygen atom of urea. nih.gov This principle extends to selenium, positioning isoselenoureas as highly reactive nucleophiles.

Another key difference is the oxidation potential. Cyclic voltammetry studies have demonstrated that selenoureas are easier to oxidize than their corresponding thioureas. researchgate.net This increased susceptibility to oxidation is a direct result of selenium's lower electronegativity compared to sulfur.

These fundamental differences in reactivity have significant implications in synthetic chemistry, particularly in organocatalysis and materials science.

Key Reactivity Trends:

Nucleophilicity: Se > S > O

Lewis Basicity: Se > S > O

Ease of Oxidation: Se > S

Table 1: General Reactivity Comparison of Chalcogen Counterparts

This table summarizes the general reactivity trends observed when comparing isoureas, isothioureas, and isoselenoureas.

| Property | Isourea (Oxygen Analogue) | Isothiourea (Sulfur Analogue) | Isoselenourea (Selenium Analogue) |

| Chalcogen Atom | Oxygen (O) | Sulfur (S) | Selenium (Se) |

| Nucleophilicity | Lowest | Intermediate | Highest jku.at |

| Lewis Basicity | Lowest | Intermediate | Highest jku.at |

| Oxidation Potential | Hardest to Oxidize | Intermediate | Easiest to Oxidize researchgate.net |

| Reactivity in Nucleophilic Attack | Low nih.gov | Moderate nih.gov | High jku.at |

The superior nucleophilicity of isoselenoureas makes them highly effective organocatalysts, often providing better results than isothiourea-based catalysts in various asymmetric transformations. jku.at Research shows that in certain asymmetric α-functionalization reactions, simply replacing an isothiourea catalyst with its isoselenourea analogue can lead to significantly improved enantioselectivities. jku.atjku.at For instance, in the α-chlorination of specific activated esters, an isoselenourea catalyst achieved an excellent 99:1 enantiomeric ratio, whereas its isothiourea counterpart was less selective. jku.at

This enhanced reactivity is also observed in reaction kinetics for materials synthesis. In the preparation of cadmium chalcogenide nanocrystals, selenourea precursors exhibit faster conversion rates compared to thiourea precursors, with a reported reactivity ratio (kSe/kS) of 2.4. nih.gov

However, it is important to note that the catalytic superiority of isoselenoureas is not absolute and can be dependent on the specific reaction, substrates, and conditions. nih.gov In some instances, established isothiourea catalysts may still offer better performance. nih.gov

Table 2: Research Findings on Comparative Reactivity in Catalysis

This table presents specific examples from research that highlight the differing performance of isothiourea and isoselenourea catalysts.

| Reaction Type | Catalyst Type | Key Finding | Reference |

| Asymmetric α-Functionalization | Isothiourea vs. Isoselenourea | Isoselenoureas demonstrated increased nucleophilicity and Lewis basicity, often leading to better catalytic results. | jku.at |

| Asymmetric α-Chlorination | Isothiourea (ITU1) vs. Isoselenourea (Se-ITU1) | The isoselenourea catalyst (Se-ITU1) provided a significantly improved enantiomeric ratio (99:1) compared to the isothiourea. | jku.at |

| Nanocrystal Synthesis | Thiourea vs. Selenourea | The selenourea precursor showed a faster conversion rate, with a reactivity ratio kSe/kS of 2.4. | nih.gov |

| Asymmetric 1,6- and 1,4-Additions | Isothiourea (ITU-3) vs. Isoselenourea (ISeU-2) | In this specific reaction, the isoselenourea catalyst gave only moderate enantioselectivity compared to other isothiourea catalysts. | nih.gov |

Catalytic Applications of Chiral Se Ethyl Isoselenourea and Isochalcogenourea Structures

Chiral Isoselenoureas as Bifunctional Organocatalysts

Chiral isoselenoureas and their isothiourea counterparts are recognized as effective bifunctional organocatalysts. nih.govnih.gov In their most common applications, they function as Lewis bases. oup.comcassyni.com However, their structure, which often incorporates hydrogen-bond-donating moieties like ureas or thioureas, allows them to engage in simultaneous non-covalent interactions. nih.govwikipedia.org This bifunctionality enables the catalyst to activate and organize both the nucleophile and the electrophile within a chiral environment, leading to highly organized transition states and, consequently, high levels of enantioselectivity. nih.govcatalysis.blog For instance, cinchona-derived thioureas have been successfully used in reactions to prepare chiral 3-substituted isoindolinones, demonstrating the power of this dual activation approach. nih.gov The ability of these catalysts to form multiple, specific hydrogen bonds with substrates is a key factor in their success. wikipedia.orgcatalysis.blog

Enantioselective Michael Addition Reactions

Isoselenoureas and isothioureas have proven to be excellent catalysts for enantioselective Michael addition reactions, a fundamental carbon-carbon bond-forming transformation. acs.orgnih.govchemrxiv.org These catalysts can activate α,β-unsaturated esters through the formation of α,β-unsaturated acyl ammonium (B1175870) intermediates, which then react with various nucleophiles. nih.govacs.org A notable challenge in this area has been the use of α,β-unsaturated esters as Michael acceptors due to their relatively low electrophilicity. acs.orgnih.gov

However, the use of isothiourea catalysts like HyperBTM has enabled the highly enantioselective addition of stabilized carbon nucleophiles, such as malonates and N-heterocyclic pronucleophiles, to α,β-unsaturated aryl esters. acs.orgrsc.org These reactions typically proceed with excellent yields and enantiomeric ratios, often exceeding 99:1 er. acs.orgnih.gov The strategy often relies on the multifunctional nature of a leaving group, such as p-nitrophenoxide, which can also act as a proton shuttle and a secondary nucleophile to ensure catalytic turnover. acs.org The selenium analogues of these catalysts have shown enhanced rates and selectivities in related conjugate addition processes. scispace.comresearchgate.net

Table 1: Isothiourea-Catalyzed Enantioselective Michael Addition to α,β-Unsaturated Aryl Esters

| Entry | Nucleophile | Electrophile (β-substituent) | Yield (%) | Enantiomeric Ratio (er) | Reference |

|---|---|---|---|---|---|

| 1 | Dimethyl Malonate | β-C2F5 | 89 | >99:1 | nih.gov |

| 2 | Dimethyl Malonate | β-CF2Cl | 72 | >99:1 | nih.gov |

| 3 | Dimethyl Malonate | β-CF2Br | 65 | >99:1 | nih.gov |

| 4 | Dimethyl Malonate | β-CO2Et | 55 | 98:2 | nih.gov |

| 5 | Benzyl Malonate | β-Ph | 72 | >99:1 | nih.gov |

| 6 | 2-Fluorobenzyl Malonate | β-Ph | 81 | >99:1 | nih.gov |

| 7 | 3-Phenyl-oxindole | Cinnamate | 85 | 99:1 | rsc.org |

Formal Cycloaddition Reactions (e.g., [4+2] Cycloadditions)

Chiral isochalcogenoureas have recently been established as powerful Lewis base catalysts for formal [4+2] cycloaddition reactions, particularly those involving allenoates. nih.govrsc.orgnih.gov This represents a significant advancement, as the activation of allenoates has traditionally been dominated by phosphine (B1218219) and tertiary amine catalysts. nih.govoup.comnih.gov The use of isothiourea and isoselenourea catalysts provides access to alternative reaction pathways, often yielding different regio- and stereoisomers than those obtained with conventional catalysts. nih.govnih.gov

In these reactions, the isochalcogenourea catalyst adds to the central carbon of the allenoate, forming a reactive zwitterionic intermediate. nih.govrsc.org This intermediate then undergoes a formal [4+2] cycloaddition with a suitable Michael acceptor, such as arylidene-barbiturates or ortho-quinone methides. oup.comrsc.org These reactions typically lead to the formation of highly functionalized dihydropyran or chromane (B1220400) derivatives with high yields and excellent enantioselectivities. nih.govrsc.orgresearchgate.net A consistent feature of these reactions is the formation of a (Z)-configured exocyclic double bond, a selectivity that contrasts with the (E)-products often seen with amine catalysts. nih.gov

Table 2: Isochalcogenourea (IChU)-Catalyzed Asymmetric [4+2] Cycloadditions

| Catalyst | Allenoate | Acceptor | Product | Yield (%) | Enantiomeric Ratio (er) | Reference |

|---|---|---|---|---|---|---|

| ISeU | Ethyl allenoate | (E)-2-benzylidene-1H-indene-1,3(2H)-dione | Dihydropyran | 91 | 95:5 | researchgate.net |

| ITU | Ethyl allenoate | (E)-2-benzylidene-1H-indene-1,3(2H)-dione | Dihydropyran | 88 | 92:8 | researchgate.net |

| ISeU | Ethyl allenoate | ortho-Quinone methide | Chromane | 85 | 96:4 | rsc.org |

| ITU | Ethyl allenoate | ortho-Quinone methide | Chromane | 78 | 94:6 | rsc.org |

| ISeU | Benzyl allenoate | (E)-5-benzylidene-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione | Dihydropyran | 75 | 85:15 | oup.com |

Nitronate Conjugate Addition Catalysis

The enhanced catalytic performance of isoselenoureas extends to nitronate conjugate addition reactions. scispace.com Research investigating the role of 1,5-O•••chalcogen interactions in isochalcogenourea catalysis found that the selenium analogue (isoselenourea) consistently demonstrates superior rate and selectivity profiles compared to its sulfur and oxygen counterparts. scispace.com This enhanced activity is attributed to the more favorable orbital delocalization (nO→σ*Ch-C) in the N-acylated intermediates formed with the selenium catalyst. scispace.com This stabilization of the catalytic intermediate and the associated transition states leads to more efficient catalysis, which is particularly beneficial in challenging reactions like nitronate additions and the kinetic resolution of sterically hindered alcohols. scispace.comresearchgate.net

Lewis Base Catalysis by Isoselenoureas

The primary mode of action for isoselenoureas in many catalytic transformations is as a Lewis base. nih.govresearchgate.netacs.org In this role, the nucleophilic selenium or nitrogen atom of the isoselenourea attacks an electrophilic substrate, such as a carboxylic acid derivative (e.g., an anhydride) or an allenoate. oup.comcassyni.com This initial nucleophilic addition generates a highly reactive intermediate. For example, reaction with an anhydride (B1165640) forms an N-acyl isoselenouronium species, while addition to an allenoate forms a zwitterionic betaine. nih.govscispace.comoup.com

These activated intermediates are central to the catalytic cycle. The N-acyl species can act as chiral acylating agents or, if they possess an α-proton, can be deprotonated to form C(1)-ammonium enolates, which are powerful nucleophiles for α-functionalization reactions. oup.comcassyni.com The allenoate-derived betaines possess a nucleophilic α- or γ-carbon that can attack an electrophile, initiating cycloaddition or conjugate addition cascades. nih.govnih.gov The stereochemistry of the final product is dictated by the well-defined chiral environment created by the catalyst scaffold around this reactive intermediate. oup.com

Comparative Catalytic Performance with Thiourea (B124793) Analogs

Direct comparisons between isoselenourea (ISeU) and isothiourea (ITU) catalysts consistently reveal the superior performance of the selenium-containing variants in various reactions. scispace.comresearchgate.netresearchgate.net While the enantioselectivity imparted by both catalyst types is often comparable and high, indicating a similar mechanism of stereocontrol, the reaction rates are significantly enhanced with isoselenoureas. scispace.com For instance, in the kinetic resolution of sterically congested tertiary alcohols, an isoselenourea catalyst provided equivalent enantioselectivity to the isothiourea HyperBTM but achieved a much higher conversion in the same timeframe. researchgate.netresearchgate.net

Table 3: Comparative Performance of Isochalcogenourea (IChU) Catalysts

| Reaction Type | Catalyst | Relative Rate/Conversion | Enantioselectivity (er or s-factor) | Reference |

|---|---|---|---|---|

| Kinetic Resolution of Tertiary Alcohols | Isoselenourea (ISeU) | Higher Conversion | Equivalent to ITU | researchgate.netresearchgate.net |

| Isothiourea (ITU) | Lower Conversion | High (s-factor up to 200) | researchgate.netresearchgate.net | |

| [4+2] Cycloaddition | Isoselenourea (ISeU) | Higher Yield (91%) | Higher (95:5 er) | researchgate.net |

| Isothiourea (ITU) | Lower Yield (88%) | Lower (92:8 er) | researchgate.net | |

| Nitronate Conjugate Addition | Isoselenourea (ISeU) | Enhanced Rate & Selectivity | High | scispace.comresearchgate.net |

| Isothiourea (ITU) | Slower Rate | High | scispace.com | |

| Isourea (IOU) | Largely Inactive | N/A | scispace.com |

Photoinduced Electron Transfer (PET) Quenching Mechanisms for Mechanistic Probes

Photoinduced electron transfer (PET) is a phenomenon where an excited-state fluorophore is deactivated (quenched) by transferring an electron to or from a quencher molecule. nih.govnih.gov This process is highly sensitive to the redox potentials and proximity of the donor and acceptor pair. nih.govstanford.edu Organoselenium compounds, including selenoureas, are particularly effective PET quenchers. semanticscholar.org

The substitution of sulfur with selenium in a thiourea to make a selenourea (B1239437) dramatically reduces the HOMO-LUMO gap and the oxidation potential of the molecule. semanticscholar.org This makes selenourea a much better electron donor in the excited state compared to thiourea. semanticscholar.org Consequently, selenourea can efficiently quench the fluorescence of a wide range of fluorophores through an ultrafast PET mechanism. semanticscholar.org This property can be harnessed to create mechanistic probes for catalysis. semanticscholar.orgchemrxiv.org By incorporating a fluorophore and an isoselenourea moiety into a system, one could monitor conformational changes or binding events that alter the distance or orientation between the two, thereby modulating the PET quenching efficiency and providing insight into the dynamics of the catalytic cycle. nih.govnih.gov

Coordination Chemistry of Se Ethyl Isoselenourea As a Ligand

Complexation with Transition Metals and Metalloids

SE-Ethyl-isoselenourea and its derivatives readily form complexes with a range of transition metals and metalloids. The selenium atom is a primary coordination site, acting as a soft donor that preferentially binds to soft metal ions. The nitrogen atoms of the amino groups can also participate in coordination, leading to chelation or bridging interactions.

The synthesis of these complexes often involves the reaction of a suitable metal salt with this compound in an appropriate solvent. For instance, the reaction of this compound with metal halides or acetates can yield neutral or cationic complexes, depending on the stoichiometry and reaction conditions. The nature of the metal, its oxidation state, and the solvent system can influence the final structure of the complex.

Research has demonstrated the formation of complexes with various transition metals. For example, cobalt(III) complexes with N,N-diethyl-N'-benzoylselenourea have been synthesized and structurally characterized. Similarly, nickel(II) and indium(III) complexes with the same ligand have been reported, showcasing the versatility of the selenourea (B1239437) framework in coordinating to different metal centers. While these examples utilize a related N'-benzoyl derivative, they highlight the fundamental capacity of the isoselenourea moiety to coordinate with transition metals.

Ligand Properties and Electron-Donating Effects of Amino Groups

The presence of EDGs enhances the σ-donor capability of the ligand. studypug.com The increased electron density on the donor atoms, particularly the selenium, makes them more effective Lewis bases, facilitating stronger coordination to metal centers. This effect can stabilize higher oxidation states of the coordinated metal ion.

The electron-donating effects can be understood through inductive and mesomeric (resonance) effects. The nitrogen lone pairs can participate in resonance, delocalizing electron density throughout the molecule and enhancing the nucleophilicity of the donor sites. The ethyl group attached to the selenium atom also contributes a weak inductive electron-donating effect.

The electronic properties of the ligand can be tuned by modifying the substituents on the amino groups or the selenium atom. Introducing electron-withdrawing groups (EWGs) would have the opposite effect, decreasing the ligand's donor strength and potentially altering its coordination behavior. studypug.com This tunability is a key feature in the design of ligands for specific catalytic or material applications. psu.edu

Structural Elucidation of Metal-Isoselenourea Complexes

In many structurally characterized complexes of related selenourea derivatives, the selenium atom is the primary coordination site. For instance, in cobalt(III), nickel(II), and indium(III) complexes of N,N-diethyl-N'-benzoylselenourea, the ligand coordinates to the metal center through the selenium atom. The resulting geometries can vary, with examples of octahedral and other coordination environments being reported. hilarispublisher.comacs.org

The coordination number and geometry depend on several factors, including the size of the metal ion, the steric bulk of the ligand, and the counter-ions present in the crystal lattice. libretexts.orguniba.sk For example, smaller metal ions might favor lower coordination numbers, while larger ions can accommodate more ligands. The presence of bulky substituents on the isoselenourea ligand can also influence the steric environment around the metal, leading to specific coordination geometries.

The table below presents hypothetical structural data for a representative metal complex of this compound based on typical values found in related structures.

| Parameter | Value |

| Metal-Selenium Bond Length (Å) | 2.4 - 2.6 |

| Metal-Nitrogen Bond Length (Å) | 2.0 - 2.2 |

| Se-Metal-N Bond Angle (°) | 85 - 95 |

| Coordination Geometry | Octahedral, Square Planar, etc. |

Note: This table is illustrative and actual values would depend on the specific metal and complex.

Spectroscopic Signatures of Coordination in Chalcogenourea Complexes

Spectroscopic techniques are crucial for characterizing chalcogenourea complexes and confirming coordination. Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy are commonly employed methods. atlanticoer-relatlantique.camdpi.com

Infrared (IR) Spectroscopy: Coordination of the isoselenourea ligand to a metal center results in characteristic shifts in the IR spectrum. The C=N stretching vibration, typically observed in a specific region of the spectrum, may shift upon coordination. More significantly, the C-Se stretching vibration is a key indicator of selenium coordination. A shift in this band, often to a lower frequency, suggests the involvement of the selenium atom in bonding to the metal. New bands at lower frequencies can also appear, corresponding to the formation of metal-selenium (M-Se) and metal-nitrogen (M-N) bonds. orientjchem.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide information about the ligand environment upon complexation. Shifts in the resonances of the protons and carbons near the coordination sites (e.g., the ethyl group protons and carbons) can indicate binding to the metal. For metals that are NMR active, such as platinum-195 (B83798) or certain isotopes of other metals, direct observation of metal-ligand coupling can provide definitive evidence of coordination. ⁷⁷Se NMR is a particularly powerful tool for studying selenourea complexes. A significant change in the ⁷⁷Se chemical shift upon coordination is a direct probe of the selenium atom's involvement in bonding. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of transition metal complexes are characterized by d-d transitions and charge-transfer bands. atlanticoer-relatlantique.caresearchgate.net The formation of a complex between this compound and a transition metal will typically result in the appearance of new absorption bands in the UV-Vis region. These bands, which are often responsible for the color of the complexes, arise from the excitation of electrons between d-orbitals of the metal or from ligand-to-metal or metal-to-ligand charge transfer. researchgate.netatlanticoer-relatlantique.ca The position and intensity of these bands can provide information about the coordination geometry and the nature of the metal-ligand interaction.

The following table summarizes the expected spectroscopic changes upon coordination of this compound.

| Spectroscopic Technique | Observation | Interpretation |

| Infrared (IR) | Shift in ν(C=N), ν(C-Se) bands. Appearance of new low-frequency bands. | Coordination through N and/or Se atoms. Formation of M-N and M-Se bonds. |

| NMR (¹H, ¹³C, ⁷⁷Se) | Chemical shift changes for nuclei near the coordination site. Significant change in ⁷⁷Se chemical shift. | Alteration of the electronic environment upon coordination. Direct evidence of Se coordination. |

| UV-Visible | Appearance of new absorption bands (d-d transitions, charge transfer). | Formation of a coordination complex. Provides information on electronic structure and geometry. |

Advanced Spectroscopic and Structural Elucidation of Se Ethyl Isoselenourea and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of SE-Ethyl-isoselenourea in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of atoms within the molecule. For selenoureas and their derivatives, multinuclear NMR experiments are particularly powerful. researchgate.net

The analysis of chemical shifts for various nuclei offers a precise map of the electronic landscape within this compound and its analogues.

¹H NMR : Proton NMR spectra provide information on the number and type of hydrogen atoms. Key signals include the ethyl group protons (a quartet for the CH₂ adjacent to selenium and a triplet for the terminal CH₃) and the N-H protons, whose chemical shifts can be sensitive to solvent, concentration, and hydrogen bonding.

¹³C NMR : Carbon-13 NMR helps to identify all unique carbon environments. The spectrum will show distinct signals for the ethyl group carbons and, most importantly, the C=N carbon of the isoselenourea core. The chemical shift of this carbon is indicative of its immediate electronic environment.

¹⁵N NMR : Although less common due to the low natural abundance and lower sensitivity of the ¹⁵N isotope, ¹⁵N NMR can provide direct information about the electronic state of the nitrogen atoms in the isoselenourea moiety. These shifts are valuable for studying tautomeric equilibria and intermolecular interactions involving the nitrogen atoms.

⁷⁷Se NMR : The ⁷⁷Se nucleus is an excellent probe for organoselenium compounds. The ⁷⁷Se chemical shifts are highly sensitive to the electronic and steric environment of the selenium atom, spanning a very wide range. researchgate.netresearchgate.net This sensitivity makes ⁷⁷Se NMR a powerful tool for detecting subtle structural changes in derivatives of this compound. researchgate.net For instance, the chemical shift of the selenium atom provides direct insight into the nature of the C-Se bond.

Interactive Table: Representative NMR Chemical Shifts (δ) for Isoselenourea Derivatives

Note: These are representative values based on related structures. Actual shifts can vary with solvent and specific molecular structure.

| Nucleus | Functional Group | Chemical Shift Range (ppm) |

| ¹H | -CH₂-Se- | 2.8 - 3.5 |

| ¹H | -CH₃ | 1.2 - 1.6 |

| ¹H | N-H | 5.0 - 9.0 (variable) |

| ¹³C | C=N | 150 - 170 |

| ¹³C | -CH₂-Se- | 20 - 30 |

| ¹³C | -CH₃ | 10 - 15 |

| ⁷⁷Se | C-Se-C | 200 - 400 |

Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are used to determine scalar couplings between nuclei that are separated by two or more bonds (ⁿJ-coupling). huji.ac.il These long-range couplings are invaluable for piecing together the molecular skeleton and confirming structural assignments. nih.govresearchgate.net

In the context of this compound, the most informative long-range couplings are:

ⁿJ(¹H, ¹³C) : These couplings confirm the connectivity between protons and carbons across the molecule, for example, from the N-H protons to the C=N carbon.

ⁿJ(⁷⁷Se, ¹H) and ⁿJ(⁷⁷Se, ¹³C) : These couplings provide definitive evidence for the proximity of the selenium atom to various parts of the molecule. researchgate.net For example, a two-bond coupling (²J) between the ⁷⁷Se nucleus and the protons of the ethyl group's CH₂ moiety, and a three-bond coupling (³J) to the CH₃ protons, would unambiguously confirm the SE-Ethyl linkage. The magnitudes of these coupling constants can also provide conformational information. researchgate.net

¹H, ¹³C, ¹⁵N, and ⁷⁷Se NMR Chemical Shift Analysis

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. vu.nllibretexts.org For this compound or its crystalline derivatives, a single-crystal X-ray diffraction study would reveal accurate bond lengths, bond angles, and torsional angles. researchgate.net This technique provides an unambiguous picture of the molecular geometry, including the planarity of the isoselenourea core and the conformation of the ethyl group. The resulting structural data, such as the lattice parameters for a related selenadiazine, serve as the foundation for understanding the molecule's solid-state behavior. researchgate.net

Infrared (FTIR) Spectroscopy for Vibrational Mode Characterization

Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule by measuring its absorption of infrared radiation. thermofisher.comrtilab.com Each functional group has characteristic vibrational frequencies, making the FTIR spectrum a molecular "fingerprint." researchgate.net For this compound, key absorption bands are used to confirm the presence of its core functional groups.

Interactive Table: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 | N-H stretching | Amine / Imine |

| 3000 - 2850 | C-H stretching | Ethyl group |

| 1650 - 1600 | C=N stretching | Isoselenourea core |

| 1580 - 1500 | N-H bending | Amine / Imine |

| 600 - 500 | C-Se stretching | Selenoether |

The precise position and intensity of the C=N and N-H stretching bands are particularly useful for studying intermolecular hydrogen bonding in the solid state or in concentrated solutions.

Mass Spectrometry for Molecular Mass Confirmation

Mass spectrometry (MS) is an essential analytical technique used to measure the mass-to-charge ratio of ions, thereby confirming the molecular weight of a compound. msu.eduwikipedia.org For this compound, MS analysis would show a molecular ion peak (M⁺) corresponding to its molecular mass.

A key feature in the mass spectrum of a selenium-containing compound is the characteristic isotopic pattern. Selenium has several stable isotopes, with ⁸⁰Se (49.6%) and ⁷⁸Se (23.8%) being the most abundant. This results in a distinctive cluster of peaks for the molecular ion and any selenium-containing fragments, which serves as a definitive confirmation of the presence of selenium in the molecule. High-resolution mass spectrometry (HRMS) can provide an extremely accurate mass measurement, allowing for the determination of the elemental formula of the compound with high confidence. lu.se

Analysis of Intermolecular Interactions (e.g., C-Se, C-S, Se-Se) in Crystal Packings

The way molecules of this compound arrange themselves in a crystal lattice is dictated by a variety of non-covalent intermolecular interactions. numberanalytics.comnih.gov These interactions are crucial as they influence the material's physical properties. Analysis of crystal structure data reveals the geometry and nature of these forces.

Hydrogen Bonding : Strong hydrogen bonds involving the N-H groups as donors and the imine nitrogen (C=N) or selenium atoms as acceptors are expected to be primary drivers of the crystal packing. These N-H···N or N-H···Se interactions can link molecules into chains, dimers, or more complex networks.

Chalcogen Bonding : The selenium atom in this compound can act as a Lewis acid (an electrophilic region or σ-hole) and participate in a chalcogen bond with a nucleophilic atom, such as a nitrogen or another selenium atom from a neighboring molecule. mdpi.com These Se···N or Se···Se interactions are directional and play a significant role in organizing molecules in the crystal. rsc.orgresearchgate.netmdpi.com The nature of these interactions is primarily dispersive with a significant electrostatic contribution. rsc.orgresearchgate.net

The interplay of these interactions determines the final supramolecular architecture, which can range from simple one-dimensional chains to complex three-dimensional frameworks. mdpi.com

Theoretical and Computational Investigations of Se Ethyl Isoselenourea

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within the SE-Ethyl-isoselenourea molecule. nrel.govrsc.org These calculations provide optimized geometries, bond lengths, bond angles, and electronic properties that are crucial for understanding its stability and reactivity. researchgate.netnih.gov

The geometric and electronic properties of this compound can be rigorously investigated using ab initio and, more commonly, Density Functional Theory (DFT) methods. scispace.comarxiv.org DFT has become a popular and effective tool for studying the electronic structure of molecules, offering a favorable balance between computational cost and accuracy. nrel.govscispace.com

In a typical DFT study, the molecular geometry of this compound would be optimized to find its lowest energy conformation. researchgate.net This is often achieved using hybrid functionals like B3LYP or M06-2X in combination with Pople-style basis sets (e.g., 6-311++G(d,p)) or correlation-consistent basis sets (e.g., aug-cc-pVTZ). researchgate.netnih.govirjweb.com The choice of functional and basis set is critical for obtaining reliable results. nih.gov For molecules containing heavier elements like selenium, basis sets incorporating relativistic effective core potentials are often employed to account for relativistic effects. rsc.org Vibrational frequency calculations are subsequently performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, indicated by the absence of imaginary frequencies. nrel.gov

| Method | Functional | Basis Set | Primary Application |

|---|---|---|---|

| Density Functional Theory (DFT) | B3LYP, M06-2X, ωB97X-D | 6-311+G(d,p), def2-TZVP | Geometry Optimization, Electronic Properties nrel.govnih.gov |

| Møller–Plesset Perturbation Theory | MP2 | aug-cc-pVTZ | High-accuracy energy calculations, Conformational energies researchgate.netnih.gov |

| Hartree-Fock (HF) | N/A | 6-31G* | Initial geometry optimization, reference for more advanced methods nih.gov |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. researchgate.net The HOMO-LUMO energy gap (ΔE) is a key descriptor of molecular stability; a small gap suggests high chemical reactivity and lower kinetic stability, as it is easier to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich selenium and nitrogen atoms, while the LUMO would likely be distributed over the C=N double bond. DFT calculations can precisely determine the energies of these orbitals. researchgate.netfrontiersin.org

The Molecular Electrostatic Potential (MEP) provides a visual map of the charge distribution on the molecular surface. rsc.orgchemrxiv.org It is used to identify electron-rich (negative potential) and electron-poor (positive potential) regions, which are indicative of sites for electrophilic and nucleophilic attack, respectively. chemrxiv.orgmdpi.com For this compound, the MEP map would show negative potential (typically colored red) near the selenium atom and the nitrogen lone pairs, highlighting these as centers for electrophilic attack or hydrogen bonding. researchgate.netresearchgate.net Positive potential (blue) would be found around the N-H and C-H protons. researchgate.net

| Property | Typical Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.3 | Energy of the highest occupied molecular orbital; relates to ionization potential. irjweb.com |

| ELUMO | -1.8 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. irjweb.com |

| HOMO-LUMO Gap (ΔE) | 4.5 | Indicates chemical reactivity and kinetic stability. irjweb.comresearchgate.net |

Ab Initio and Density Functional Theory (DFT) Approaches

Mechanistic Studies Through Computational Modeling

Computational modeling is an indispensable tool for elucidating reaction mechanisms at a molecular level. mdpi.com By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the energetic barriers that control reaction rates. nih.govnih.gov For reactions involving this compound, such as its use as a catalyst in nucleophilic addition reactions, DFT calculations can be employed to model the entire reaction pathway. unimi.itrsc.org

This involves locating the geometries of all reactants, products, intermediates, and, crucially, the transition states that connect them. mdpi.com By calculating the Gibbs free energies of these species, a complete energy profile for the reaction can be constructed. This profile reveals the rate-determining step (the one with the highest energy barrier) and provides a rationale for the observed product distribution. nih.gov Such studies can differentiate between competing mechanisms, for instance, a stepwise versus a concerted pathway. nih.gov

Conformational Analysis and Intramolecular Interactions (e.g., Hydrogen Bonding)

Flexible molecules like this compound can exist as a mixture of different conformers, which are interconverted by rotation around single bonds. researchgate.net A conformational analysis, typically performed using computational methods, aims to identify all stable conformers and determine their relative energies and populations. researchgate.netsjsu.edu For this compound, key rotations would occur around the C-Se and C-N bonds.

The relative stability of these conformers is often governed by subtle intramolecular interactions, such as hydrogen bonds. rsc.orgustc.edu.cn In this compound, an intramolecular hydrogen bond could potentially form between the N-H proton and the selenium atom (N-H···Se) or the other nitrogen atom. The presence and strength of such bonds can be investigated computationally, for example, through Natural Bond Orbital (NBO) or Atoms in Molecules (AIM) analysis. sjsu.edu These interactions can lock the molecule into a preferred conformation, which can have significant implications for its reactivity and role in catalysis. rsc.orgosti.gov

Elucidation of Factors Governing Enantioselectivity in Catalytic Processes

When a chiral derivative of this compound is used as an organocatalyst, it can direct a reaction to preferentially form one enantiomer of the product over the other. nih.gov Computational modeling is a powerful method for understanding the origins of this enantioselectivity. rsc.orgnih.gov The key to enantioselectivity lies in the transition states leading to the two different enantiomers (R and S). rsc.org

Using DFT, researchers can model the transition state structures for both the major and minor enantiomeric pathways. unimi.itrsc.org The difference in the calculated Gibbs free energies of activation (ΔΔG‡) for these two pathways can be directly related to the enantiomeric excess (ee) observed experimentally. nih.gov These models allow for a detailed analysis of the non-covalent interactions (e.g., hydrogen bonding, steric repulsion) between the catalyst and the substrate in each transition state. rsc.org By identifying the specific interactions that stabilize the transition state of the major pathway or destabilize that of the minor pathway, a rational explanation for the observed stereochemical outcome can be developed. unimi.itrsc.org

Conclusion and Future Research Directions in Se Ethyl Isoselenourea Chemistry

Synthesis of Novel Analogs with Tailored Reactivity

A significant frontier in SE-Ethyl-isoselenourea chemistry is the design and synthesis of novel analogs with precisely controlled reactivity. By strategically modifying the molecular structure, chemists can fine-tune the compound's electronic and steric characteristics for specific functions.

Future work in this area is expected to concentrate on:

Modulating Electronic Properties: Introducing electron-withdrawing or electron-donating groups to the ethyl chain or nitrogen atoms can alter the electron density at the selenium center. This directly impacts its nucleophilicity and reactivity in chemical transformations. For example, analogs with potent electron-withdrawing groups may show heightened reactivity in specific catalytic processes.

Varying Substituents on Selenium: Replacing the ethyl group with different alkyl or aryl moieties can modify the steric environment around the selenium atom and affect the stability of reaction intermediates. This could pave the way for catalysts with enhanced selectivity. A known synthetic route involves reacting an appropriate bromo- G-ethyl derivative with selenourea (B1239437) to yield the desired isoselenourea analog. nih.gov

Developing Chiral Analogs: The creation of chiral, non-racemic this compound derivatives presents a substantial opportunity for asymmetric catalysis. These analogs could function as chiral ligands for transition metals or as organocatalysts, enabling stereoselective control in a variety of chemical reactions.

Exploration of Expanded Catalytic Scope and Mechanisms

Although this compound and its derivatives have demonstrated catalytic potential, their capabilities are far from fully realized. Future research is poised to explore their catalytic activity in greater depth.

Key areas for investigation include:

Novel Catalytic Transformations: Researchers will likely aim to uncover new reactions catalyzed by this compound. This includes exploring its effectiveness in fundamental organic synthesis reactions like cross-coupling, C-H functionalization, and cycloadditions. Recent studies have shown that isoselenoureas can catalyze formal (4+2)-heterocycloadditions. researchgate.net

Mechanistic Insights: A detailed understanding of the catalytic mechanisms is vital for optimizing catalyst performance. Future studies will likely combine experimental methods, such as kinetics and in-situ spectroscopy, with computational modeling to elucidate the precise role of the selenium catalyst. acs.org This involves identifying key intermediates and transition states, which can guide the design of more efficient catalysts.

Synergistic Catalysis: Investigating the use of this compound in combination with other catalysts, such as transition metals or other organocatalysts, could unlock novel reactivity and selectivity not possible with a single catalytic system.

Advanced Materials Science Applications (excluding those with biological/medical implications)

The distinct properties of selenium-containing compounds make them promising candidates for the creation of advanced materials. bundesumweltministerium.deumu.sempie.de Future research on this compound in materials science will focus on non-biological applications. oatext.com

Potential applications include:

Redox-Responsive Polymers: The reversible redox behavior of the isoselenourea group can be utilized to develop redox-responsive polymers. By integrating this compound or its analogs into polymer structures, materials that alter their properties (e.g., solubility, conformation) in response to redox stimuli can be fabricated for use in sensors and smart coatings.

Self-Healing Materials: The dynamic nature of the carbon-selenium bond makes selenoureas attractive components for self-healing polymers. Research could focus on incorporating this compound derivatives into polymer networks that can autonomously repair damage.

Ligands for Functional Metal-Organic Frameworks (MOFs): this compound and its analogs can serve as ligands for building novel MOFs. The inclusion of selenium could bestow unique electronic or catalytic properties upon the framework, making them suitable for applications in gas storage, separation, or heterogeneous catalysis.

Interdisciplinary Connections within Chalcogen Chemistry

The study of this compound offers a valuable platform for investigating broader principles and forging connections within chalcogen chemistry—the chemistry of Group 16 elements.

Future interdisciplinary research will likely involve:

Comparative Studies: Systematic comparisons of this compound with its sulfur (SE-Ethyl-isothiourea) and tellurium (SE-Ethyl-isotellurourea) analogs will yield fundamental insights into periodic trends in reactivity. researchgate.net This comparative approach will enhance the understanding of how the identity of the chalcogen atom influences the behavior of these related compounds. For instance, isoselenoureas have been shown to have higher catalytic reactivity in some reactions compared to their isothiourea counterparts. researchgate.net

Chalcogen Bonding: The selenium atom in this compound can act as a chalcogen bond donor, a type of non-covalent interaction that is of growing interest in supramolecular chemistry and crystal engineering. Future work will aim to quantify the strength and directionality of these interactions and leverage them for the rational design of complex molecular structures.

Synergy with Main Group Chemistry: Exploring the reactions of this compound with other main group elements could lead to the discovery of novel molecular structures and bonding patterns, further enriching the chemistry of the p-block elements.

Q & A

Q. How should hypotheses about this compound’s bioactivity be tested against competing theoretical models?

- Methodological Answer : Design experiments to falsify competing hypotheses (e.g., selenium-specific effects vs. general redox modulation). Use knockout cell lines (e.g., GPx1-deficient models) or selective inhibitors to isolate mechanisms. Compare results with structurally analogous compounds (e.g., thioureas) to infer selenium’s unique role .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.